Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
Overview
Description
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO4Cl
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-dimethoxyphenylacetic acid as the starting material.
Reaction Steps: The process involves the conversion of 3,4-dimethoxyphenylacetic acid to its corresponding amide, followed by reduction to the amine. The final step involves esterification with methanol to produce the methyl ester.
Reaction Conditions: The reactions are usually carried out under acidic conditions, with catalysts such as thionyl chloride for the esterification step and lithium aluminum hydride for the reduction step.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Reagents such as hydrochloric acid and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: The corresponding amine, 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Substitution Products: Different derivatives with substituted methoxy groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders. Industry: The compound is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways involved in neurotransmitter systems. It is believed to modulate the activity of certain neurotransmitters, leading to potential therapeutic effects.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features.
Homoveratrylamine: Another phenethylamine derivative with similar biological activity.
Biological Activity
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C₁₂H₁₈ClN₁O₄
- Molecular Weight : Approximately 275.73 g/mol
- IUPAC Name : this compound
- CAS Number : 34841-03-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their function.
- Hydrophobic Interactions : The methoxy groups enhance hydrophobic interactions, influencing the compound's activity against different biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit acylases and other enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects in various studies, suggesting its usefulness in treating infections.
- Anticancer Activity : It has been investigated for its effects on cancer cell lines, demonstrating promising results in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, although further research is needed to elucidate these mechanisms fully.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of various pathogens | |
Anticancer | Suppresses proliferation in gastric cancer cell lines | |
Neuroprotective | Potential protective effects on neuronal cells |
Case Study: Anticancer Activity
A study focused on the anticancer effects of this compound demonstrated significant inhibition of gastric cancer cell lines (SGC-790, MKN-4, and MKN45). The compound was found to induce apoptosis and reduce cell viability in a dose-dependent manner. The underlying mechanism was linked to the modulation of specific signaling pathways involved in cancer progression.
Case Study: Enzyme Inhibition
Another research effort investigated the enzyme inhibitory potential of this compound. It was found to inhibit certain acylases with IC50 values ranging from 14 to 67 nM, indicating a strong interaction with these enzymes. This activity may contribute to its overall pharmacological profile and therapeutic potential.
Properties
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3;/h4-6,9H,7,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJYRSLAXYCOFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.